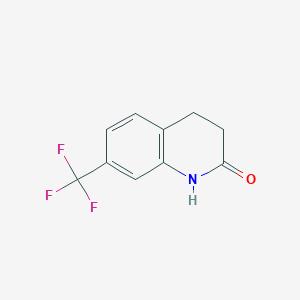

7-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one

Description

Propriétés

IUPAC Name |

7-(trifluoromethyl)-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO/c11-10(12,13)7-3-1-6-2-4-9(15)14-8(6)5-7/h1,3,5H,2,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXFVUNFYULIQLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123762-24-2 | |

| Record name | 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

7-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by the presence of a trifluoromethyl group, which significantly influences its biological activity. The molecular formula is C9H7F3N2O, and its structure can be represented as follows:

Antiviral Activity

Recent studies have indicated that derivatives of 3,4-dihydroquinolin-2(1H)-one, including those with trifluoromethyl substitutions, exhibit significant antiviral properties. For example, a study identified certain derivatives as potent inhibitors of Middle East Respiratory Syndrome Coronavirus (MERS-CoV), demonstrating an IC50 value as low as 86 nM for specific analogs . These compounds showed good metabolic stability and low cytotoxicity across various cell lines.

Antimycobacterial Activity

Research into the antimycobacterial properties of quinolinone derivatives has shown promising results against Mycobacterium tuberculosis. A quantitative structure-activity relationship (QSAR) study indicated that modifications to the quinolinone structure can enhance activity against drug-resistant strains of tuberculosis. The best-performing compounds exhibited binding energies suggesting effective inhibition of key bacterial enzymes .

Anticancer Properties

The anticancer potential of this compound has also been explored. Several studies have demonstrated that related compounds can inhibit cancer cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HL-60 (leukemia) cells. Notably, some derivatives showed over five-fold increased cytotoxicity in HL-60 cells compared to normal human endothelial cells . Mechanistic studies revealed that these compounds induce DNA damage and apoptosis in cancer cells.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Viral Replication : The trifluoromethyl group enhances the compound's ability to interact with viral proteins, disrupting their function.

- Targeting Bacterial Enzymes : In antimycobacterial activity, the compound likely interferes with essential enzymes in the bacterial metabolic pathway.

- Induction of Apoptosis : In cancer cells, these compounds may activate apoptotic pathways leading to cell death.

Case Studies and Research Findings

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 7-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one exhibit promising antimicrobial properties. For instance, trifluoromethylated quinolone-hydantoin hybrids were synthesized and evaluated against Gram-positive bacteria like Staphylococcus aureus, showing significant antibacterial activity . This suggests potential applications in developing new antibiotics to combat resistant bacterial strains.

Antitumor Activity

The compound has also been investigated for its antitumor properties. A series of 3-aryl-2-quinolone derivatives, which include the trifluoromethylated variant, were synthesized and tested for their cytotoxic effects in vitro and in vivo. Some derivatives displayed notable antitumor activity, indicating their potential as therapeutic agents in cancer treatment .

Opioid Receptor Modulation

Research indicates that this compound can serve as a scaffold for developing multifunctional opioid ligands. These ligands act on multiple opioid receptors simultaneously, showing promise for treating pain and addiction . The ability to modify the structure at the 7-position allows for the exploration of various pharmacological profiles.

Synthesis and Evaluation of Derivatives

A study focused on synthesizing a series of trifluoromethyl-substituted quinolones revealed that modifications at the 7-position significantly affected biological activity. The evaluation included testing against various bacterial strains and assessing cytotoxicity against cancer cell lines. Results indicated that specific substitutions enhanced potency and selectivity towards targeted receptors .

Structure-Activity Relationship Studies

In-depth structure-activity relationship studies have been conducted to understand how variations in the molecular structure influence biological activity. For example, modifications at the 6-, 7-, and 8- positions on the tetrahydroisoquinoline scaffold have been shown to alter binding affinities to opioid receptors significantly . These findings are crucial for guiding future drug design efforts.

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

Key analogs of 3,4-dihydroquinolin-2(1H)-one derivatives with varied 7-position substituents are compared below:

Table 1: Structural and Functional Comparison of 7-Substituted Dihydroquinolinones

Key Observations:

- Electron-Withdrawing Effects : The -CF₃ group in the target compound enhances stability and binding through hydrophobic interactions, unlike -OH or -Br .

- Synthetic Flexibility : Bromo and hydroxy derivatives serve as intermediates for further functionalization, whereas -CF₃ is typically introduced early via specialized reagents (e.g., TFBen in palladium-catalyzed carbonylation) .

- Receptor Interactions : Piperidinyl and alkoxy substituents (e.g., 7-(4-piperidinyl)) exhibit strong dopamine D2 and serotonin 5-HT2A/1A affinities, suggesting that substituent bulk and electronic properties critically influence receptor binding .

Limitations and Challenges

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 7-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one generally follows these key steps:

- Construction of the quinolinone core, often starting from substituted anilines or related precursors.

- Introduction of the trifluoromethyl group at the 7-position, typically via nucleophilic trifluoromethylation reagents or via trifluoromethyl sulfonate salts.

- Purification and characterization to confirm the structure and purity of the final product.

Preparation via Nucleophilic Trifluoromethylation Using CF3SO2Na

A highly efficient method involves the use of sodium trifluoromethanesulfinate (CF3SO2Na) as a trifluoromethyl source in the presence of triphenylphosphine (PPh3) and silver fluoride (AgF). This method is conducted under anhydrous conditions in acetonitrile solvent and proceeds via a one-pot reaction mechanism.

Key Reaction Conditions and Findings:

| Entry | Substrate Ratio (N-methylaniline:CF3SO2Na:PPh3:AgF) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 1:1.5:3:3 | 50 | 5 | 51 |

| 2 | 1:1.5:3:4 | 50 | 5 | 73 |

| 3 | 1:1.5:3:4.5 | 50 | 5 | 85 |

| 4 | 1:1.5:3:4.5 | 30 | 5 | 67 |

| 5 | 1:1.5:3:4.5 | 80 | 5 | 82 |

| 6 | 1:1.5:3:4.5 | 50 | 2 | 46 |

| 7 | 1:1.5:3:4.5 | 50 | 8 | 87 |

Note: Yield determined by ^19F NMR using benzotrifluoride as an internal standard on crude products.

This table shows that the optimal yield (~85-87%) is achieved with a substrate ratio of 1:1.5:3:4.5 at 50 °C for 5-8 hours, indicating that both the amount of silver fluoride and reaction time significantly influence the efficiency of trifluoromethylation.

- In a nitrogen-filled glovebox, CF3SO2Na and PPh3 are combined with the aniline derivative in dry acetonitrile.

- The mixture is stirred at room temperature for 1 hour.

- AgF is then added, and the reaction is maintained at 50 °C for 5 hours.

- After cooling, volatiles are removed under vacuum.

- The residue is purified by column chromatography to isolate the trifluoromethylated product.

Alternative Preparation via Substituted Quinolinone Intermediates

Another approach involves preparing substituted 3,4-dihydroquinolin-2(1H)-one derivatives, such as 7-hydroxy-3,4-dihydroquinolinone, followed by functionalization to introduce trifluoromethyl groups or related substituents.

- Starting from 3-methyl-2-pyridinecarboxylic acid (3-MPCA), 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (7-HQ) is synthesized.

- 7-HQ is reacted with 1,4-dibromobutane and potassium carbonate in water under reflux to yield 7-(4-bromobutoxy)-3,4-dihydroquinolinone.

- This intermediate can be further reacted with nucleophiles to introduce various substituents, potentially including trifluoromethyl groups via subsequent transformations.

Although this method is more indirect and involves multiple steps, it allows for versatile functionalization of the quinolinone core.

Analytical and Characterization Techniques

- Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^19F NMR spectroscopy are used to confirm the structure and purity of trifluoromethylated products. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) or residual solvent peaks.

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms molecular weight and formula.

- Thin-Layer Chromatography (TLC): Used for monitoring reaction progress.

- Melting Point Determination: Provides physical characterization data.

- Column Chromatography: Employed for purification of the final compound.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| One-pot trifluoromethylation | N-methylaniline or related anilines | CF3SO2Na, PPh3, AgF, MeCN, 50 °C, 5 h | 46-87% | Direct trifluoromethylation, high yield | Requires glovebox, expensive reagents |

| Substituted quinolinone route | 3-MPCA, 1,4-dibromobutane, K2CO3 | Reflux in water, nucleophilic substitution | Not specified | Versatile intermediate for further functionalization | Multi-step, indirect trifluoromethylation |

Research Findings and Notes

- The one-pot trifluoromethylation using CF3SO2Na is a robust and scalable method, offering yields up to 87% under optimized conditions.

- Reaction parameters such as temperature, reaction time, and reagent stoichiometry critically affect the yield and purity.

- The use of silver fluoride is essential to activate the trifluoromethylation process.

- Purification by column chromatography and recrystallization ensures high purity suitable for further applications.

- The alternative method involving 7-hydroxyquinolinone intermediates provides a platform for structural diversification but is less direct for trifluoromethylation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one, and how do reaction conditions influence yields?

- Methodological Answer : The compound can be synthesized via cyclization of α,β-unsaturated N-arylamides under catalytic conditions. For example, palladium-catalyzed carbonylative reactions enable the incorporation of trifluoromethyl groups into the scaffold . Neutral conditions with N-bromosuccinimide (NBS) in DMF are also effective for introducing substituents at the 6-position . Reaction optimization, such as using LiAlH4 for reductions or SOCl2 for chlorination, is critical for improving yields .

Q. How is structural characterization of this compound performed to confirm purity and regiochemistry?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H and ¹³C) and Mass Spectrometry (MS) are standard. For instance, ¹H NMR peaks at δ 8.13–7.11 (aromatic protons) and δ 4.15–1.60 (alkyl/amine side chains) confirm regiochemistry . High-resolution MS (e.g., EI or ESI) validates molecular weight (e.g., MH+ at m/z 282) .

Q. What role does the trifluoromethyl group play in modulating the compound’s physicochemical properties?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. This is critical for CNS-targeted applications like anticonvulsant activity, as seen in related dihydroquinolin-2(1H)-one derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of inhibitory potency against neuronal nitric oxide synthase (nNOS)?

- Methodological Answer : SAR studies show that side-chain length and terminal amine substituents significantly impact nNOS inhibition. For example, a 2-carbon linker with a pyrrolidine terminal group (e.g., compound 29) achieves 160 nM potency, while a 3-carbon linker reduces activity by 7-fold . Substituents at the 8-position (e.g., fluorine) restrict side-chain flexibility, lowering potency (e.g., compound 31 vs. 26) .

Q. What strategies address discrepancies in biological activity data across studies involving dihydroquinolin-2(1H)-one derivatives?

- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., enzyme isoform selectivity) or substituent regiochemistry. For example, GABAA receptor binding affinity in anticonvulsant studies varies with substituent polarity and steric bulk . Cross-validation using orthogonal assays (e.g., electrophysiology for receptor binding) and strict regiochemical confirmation (via NMR) are recommended .

Q. How do catalytic methods like photoredox or electrochemical synthesis improve access to novel derivatives?

- Methodological Answer : Photoredox cyclization of N-arylcinnamamides with aldehydes enables metal-free synthesis of alkyl-substituted derivatives . Electrochemical protocols using diselenides facilitate tandem cyclization, broadening the scope of electron-deficient substituents (e.g., perfluoroalkyl groups) . These methods achieve moderate-to-high yields (50–85%) with excellent E/Z selectivity .

Q. What synthetic challenges arise when introducing substituents at the 7-position, and how are they mitigated?

- Methodological Answer : Steric hindrance at the 7-position complicates nucleophilic substitutions. Strategies include using bulky bases (e.g., NaH in DMF) to deprotonate the scaffold and reactive alkylating agents (e.g., chloroiodopropane) . For trifluoromethyl groups, palladium-catalyzed carbonylation with perfluoroalkyl iodides is effective .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.